4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde
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Overview
Description
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 3,4,5-trimethoxyphenylmethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with 4-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde using various synthetic methods .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products
Oxidation: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzoic acid.
Reduction: 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde involves its interaction with various molecular targets and pathways. For instance, compounds containing the 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential anti-cancer agent .
Comparison with Similar Compounds
4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the methoxybenzyl moiety.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but has an ethylamine side chain instead of the benzaldehyde group.
Combretastatin A-4: A potent microtubule targeting agent that also contains the trimethoxyphenyl group.
Properties
CAS No. |
656810-20-7 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-19-15-8-13(9-16(20-2)17(15)21-3)11-22-14-6-4-12(10-18)5-7-14/h4-10H,11H2,1-3H3 |
InChI Key |
BWPYAEKBIYYFAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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